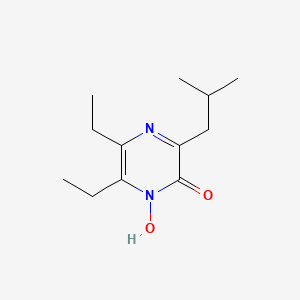

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one

CAS No.:

Cat. No.: VC17586217

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N2O2 |

|---|---|

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | 5,6-diethyl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |

| Standard InChI | InChI=1S/C12H20N2O2/c1-5-9-11(6-2)14(16)12(15)10(13-9)7-8(3)4/h8,16H,5-7H2,1-4H3 |

| Standard InChI Key | LATQIRHTCMSUQX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(C(=O)C(=N1)CC(C)C)O)CC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the pyrazinone ring. The molecular formula C₁₁H₁₅N₂O corresponds to a molecular weight of 197.25 g/mol. The structure comprises a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4, substituted by hydroxyl, ethyl, and isobutyl groups (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N₂O | |

| Molecular Weight | 197.25 g/mol | |

| Solubility | Limited data; likely polar aprotic solvents | |

| Melting Point | Not reported |

Structural Analysis

The pyrazine ring’s aromaticity is modified by the hydroxyl group at position 1, which introduces keto-enol tautomerism. The ethyl groups at positions 5 and 6 and the isobutyl group at position 3 create steric hindrance, influencing reactivity. Computational modeling suggests that the isobutyl substituent adopts a gauche conformation to minimize steric clashes with adjacent ethyl groups.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step reactions starting from simpler pyrazine precursors. One documented route begins with 2-isobutyl-3-methoxypyrazine, which undergoes sequential alkylation and hydrolysis:

-

Alkylation: Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) introduces ethyl groups at positions 5 and 6.

-

Hydrolysis: Acidic or basic conditions cleave the methoxy group, yielding the hydroxyl substituent at position 1.

Reaction Scheme:

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the final product due to byproduct formation during alkylation. Reported yields range from 15–30%, highlighting challenges in steric control and regioselectivity.

Molecular Properties and Spectroscopic Data

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band near 3200 cm⁻¹ confirms the hydroxyl group. Peaks at 1650 cm⁻¹ and 1550 cm⁻¹ correspond to C=O and C=N stretching, respectively.

-

NMR:

-

¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (isobutyl CH₂), and δ 4.9 ppm (OH, broad) are characteristic.

-

¹³C NMR: The carbonyl carbon resonates at δ 170 ppm, while pyrazine ring carbons appear between δ 140–160 ppm.

-

Reactivity Profile

The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. Electrophilic substitution reactions preferentially occur at the nitrogen-adjacent positions, though steric bulk limits reactivity. Oxidation studies suggest stability under ambient conditions but degradation under strong oxidizers.

Medicinal and Biological Research

Alkylpyrazines exhibit antimicrobial and anti-inflammatory properties. Though specific studies on this compound are lacking, its hydroxyl group may enhance bioavailability compared to non-polar analogs. Molecular docking studies suggest potential interaction with bacterial enzyme active sites, meriting further investigation.

Research Gaps and Future Directions

-

Sensory Analysis: Empirical evaluation of odor thresholds and flavor contributions.

-

Synthetic Optimization: Development of catalytic methods to improve yield and regioselectivity.

-

Biological Screening: Antibacterial and antifungal assays to explore therapeutic potential.

-

Stability Studies: Long-term storage stability under varying temperatures and pH conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume